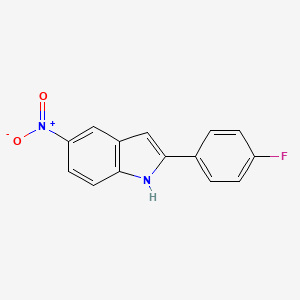
2-(4-Fluorophenyl)-5-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-nitro-1H-indole: is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The presence of a fluorophenyl group and a nitro group in this compound enhances its potential for various chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-nitro-1H-indole typically involves the nitration of 2-(4-Fluorophenyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple 4-fluorophenylboronic acid with 5-nitroindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Fluorophenyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Halogenated derivatives: from substitution reactions.
Applications De Recherche Scientifique
Chemistry: 2-(4-Fluorophenyl)-5-nitro-1H-indole is used as a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antiviral and anticancer properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer and viral infections .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules .
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
- 2-(4-Fluorophenyl)-1H-indole
- 5-Nitro-1H-indole
- 4-Fluoro-1H-indole
Comparison: 2-(4-Fluorophenyl)-5-nitro-1H-indole is unique due to the presence of both a fluorophenyl group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for various applications compared to similar compounds .
Propriétés
Numéro CAS |
68290-37-9 |
|---|---|
Formule moléculaire |
C14H9FN2O2 |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-nitro-1H-indole |
InChI |
InChI=1S/C14H9FN2O2/c15-11-3-1-9(2-4-11)14-8-10-7-12(17(18)19)5-6-13(10)16-14/h1-8,16H |
Clé InChI |
LWLJGHHKOFDXOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)

![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
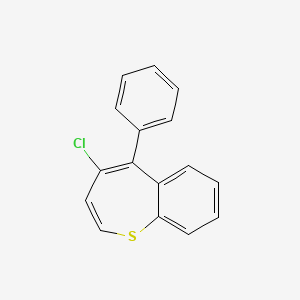
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
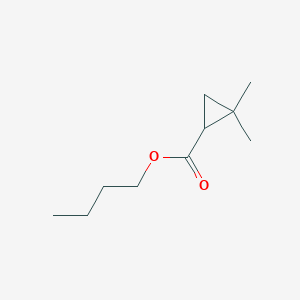
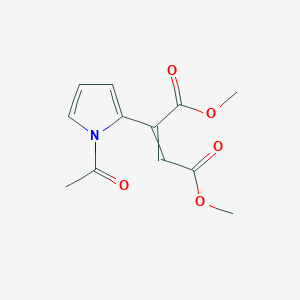
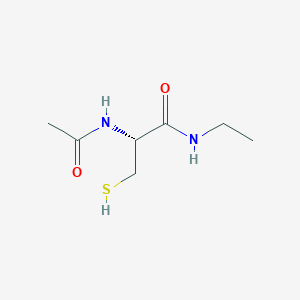



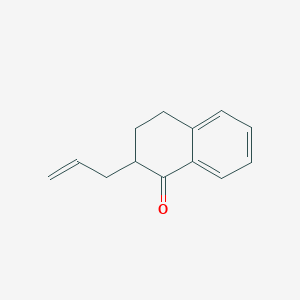
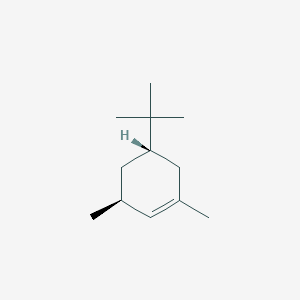
![Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane](/img/structure/B14475242.png)
